molecular formula C7H6BF4KO B12435024 Potassium trifluoro(3-fluoro-5-methoxyphenyl)borate

Potassium trifluoro(3-fluoro-5-methoxyphenyl)borate

Cat. No.: B12435024
M. Wt: 232.03 g/mol
InChI Key: XUCRSDUUCLRTDV-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Potassium trifluoro(3-fluoro-5-methoxyphenyl)borate can be synthesized through the reaction of 3-fluoro-5-methoxyphenylboronic acid with potassium bifluoride (KHF2) in the presence of a suitable solvent . The reaction typically proceeds under mild conditions, often at room temperature, and yields the desired trifluoroborate salt after purification.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The scalability of the reaction and the stability of the product make it suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions

Potassium trifluoro(3-fluoro-5-methoxyphenyl)borate primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling . This reaction involves the formation of carbon-carbon bonds between the trifluoroborate and an aryl or vinyl halide in the presence of a palladium catalyst.

Common Reagents and Conditions

Major Products

The major products of these reactions are biaryl or vinyl-aryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Potassium trifluoro(3-fluoro-5-methoxyphenyl)borate is unique due to its specific substitution pattern on the phenyl ring, which can impart distinct electronic and steric properties to the compound. This uniqueness can influence the reactivity and selectivity of the compound in various chemical reactions, making it a valuable reagent in synthetic chemistry .

Biological Activity

Potassium trifluoro(3-fluoro-5-methoxyphenyl)borate is an organoboron compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological properties, mechanisms of action, and potential applications in drug development.

Chemical Structure and Properties

This compound can be represented by the following molecular formula:

Property Value
Molecular Formula C₇H₆B F₃K O
Molecular Weight 201.87 g/mol
Functional Groups Trifluoroborate, methoxy, fluoro

The presence of the trifluoroborate group (BF₃) allows this compound to act as a masked Lewis acid, which can be activated under certain conditions to engage in various organic transformations. The methoxy group enhances bioavailability, while the fluoro substituent may increase stability and reactivity in biological systems.

Mechanisms of Biological Activity

The biological activity of this compound is primarily linked to its ability to participate in transmetalation processes. This mechanism involves the interaction of organoboron compounds with various biological targets, influencing biochemical pathways critical for drug synthesis and development.

  • Transmetalation Reactions : These reactions allow the introduction of functional groups into organic molecules, facilitating the synthesis of new therapeutic agents.
  • Hydrolysis Dynamics : Studies have shown that organotrifluoroborates can undergo hydrolysis in aqueous environments, which may release active species capable of interacting with biological systems .

Case Studies and Experimental Data

  • Hydrolysis Studies : A study demonstrated that this compound undergoes hydrolysis efficiently in water, with complete reactions observed within a few hours under optimal conditions. This property is crucial for its application in biological contexts where aqueous environments are prevalent .
  • Biological Target Interactions : Research indicates that organoboron compounds can inhibit specific enzymes involved in metabolic pathways. For instance, derivatives of boron compounds have been investigated for their potential to inhibit branched-chain amino acid transaminases (BCATs), which play significant roles in cancer metabolism .
  • Synthesis Applications : this compound has been utilized as a building block in the synthesis of novel drug candidates, particularly those targeting specific biochemical pathways related to cancer and infectious diseases .

Comparative Analysis with Other Organoboron Compounds

The efficacy and reactivity of this compound can be compared with other similar organoboron compounds:

Compound Reactivity Profile Applications
Potassium (4-bromophenyl)trifluoroborateLess sterically hinderedCross-coupling reactions
Potassium (3-chloro-5-methoxyphenyl)trifluoroborateAltered reactivity due to chlorinePotentially different pharmacological properties
Potassium (3-fluoro-5-methoxyphenyl)trifluoroborateEnhanced stability and reactivitySynthesis of fluorinated compounds

Properties

Molecular Formula

C7H6BF4KO

Molecular Weight

232.03 g/mol

IUPAC Name

potassium;trifluoro-(3-fluoro-5-methoxyphenyl)boranuide

InChI

InChI=1S/C7H6BF4O.K/c1-13-7-3-5(8(10,11)12)2-6(9)4-7;/h2-4H,1H3;/q-1;+1

InChI Key

XUCRSDUUCLRTDV-UHFFFAOYSA-N

Canonical SMILES

[B-](C1=CC(=CC(=C1)F)OC)(F)(F)F.[K+]

Origin of Product

United States

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